Diltiazem-d4 Hydrochloride Diltiazem-d4 Hydrochloride One of the isotopic labelled form of Diltiazem HCl, which is a calcium channel blocker and could be used as an antihypertensive agent.
Brand Name: Vulcanchem
CAS No.: 1217769-52-2
VCID: VC0196404
InChI: InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i13D2,14D2;
SMILES: CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl
Molecular Formula: C22H22N2O4SD4.HCl
Molecular Weight: 455.01

Diltiazem-d4 Hydrochloride

CAS No.: 1217769-52-2

Cat. No.: VC0196404

Molecular Formula: C22H22N2O4SD4.HCl

Molecular Weight: 455.01

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Diltiazem-d4 Hydrochloride - 1217769-52-2

CAS No. 1217769-52-2
Molecular Formula C22H22N2O4SD4.HCl
Molecular Weight 455.01
IUPAC Name [(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride
Standard InChI InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i13D2,14D2;
SMILES CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl

Chemical Properties and Structural Characteristics

Diltiazem-d4 Hydrochloride is structurally similar to its parent compound but contains four deuterium atoms in place of hydrogen atoms. Based on available data, this deuterated compound presents specific chemical properties that are crucial for its applications in research and analysis.

Physical and Chemical Properties

Diltiazem-d4 Hydrochloride shares fundamental structural similarities with N-Desmethyl Diltiazem-d4 Hydrochloride, which has the molecular formula C21H21D4ClN2O4S and a molecular weight of 440.98 g/mol . The incorporation of deuterium atoms creates a heavier molecule compared to non-deuterated Diltiazem, which affects its physicochemical properties while maintaining similar pharmacological activity.

Structural Relationship to Parent Compound

The parent compound, Diltiazem Hydrochloride, is a benzothiadiazepine calcium channel blocker with the chemical name cis-(2S,3S)-(+)-5-[(2-dimethylamino)ethyl]-2-(4-methoxyphenyl)-3-acetoxy-2,3-dihydro-1,5-benzothiadiazepine-4(5 hydrogen)-one . The deuterated variant maintains this core structure but with strategic deuterium substitutions that alter its mass spectral properties while preserving its pharmacological binding characteristics.

The following table summarizes the key properties of Diltiazem-d4 Hydrochloride:

PropertyDescription
Chemical FormulaC21H21D4ClN2O4S (based on related compound)
Molecular WeightApproximately 440.98 g/mol
Chemical ClassDeuterated 1,5-benzothiazepine derivative
StereochemistryPresumed to maintain the cis-(2S,3S) configuration of the parent compound
Physical StateSolid (typical for hydrochloride salts)
Primary ApplicationsAnalytical standard, metabolic studies, pharmaceutical research

Pharmacological Significance and Comparison with Non-deuterated Diltiazem

Pharmacological Profile Comparison

The parent compound, Diltiazem Hydrochloride, functions as a calcium channel blocker with pronounced effects on dilating coronary vessels. It is clinically used for treating cardiovascular conditions including arrhythmia, angina pectoris, and hypertension . While Diltiazem-d4 Hydrochloride is primarily used in research settings rather than as a therapeutic agent, it maintains similar receptor binding properties to the parent compound.

Stereochemical Considerations

Diltiazem Hydrochloride possesses two chiral centers, with only the (2S,3S)-isomers demonstrating pharmacological activity . This stereochemical specificity is preserved in the deuterated variant, which is critical for maintaining comparable binding affinity to calcium channels. The deuteration process is carefully controlled to avoid altering these crucial stereochemical properties.

Applications in Research and Analysis

Analytical Chemistry Applications

Diltiazem-d4 Hydrochloride serves as an invaluable internal standard in quantitative analysis of Diltiazem and its metabolites in biological samples. The deuterium labeling creates a compound with nearly identical chemical behavior but different mass, allowing for accurate quantification through mass spectrometry techniques while compensating for matrix effects and procedural variations.

Pharmaceutical Research Applications

In pharmaceutical development, Diltiazem-d4 Hydrochloride provides researchers with a tool to study the metabolism and pharmacokinetics of Diltiazem. The deuterium-carbon bonds are stronger than hydrogen-carbon bonds, potentially leading to different metabolic rates at the deuterated positions. This property enables researchers to:

  • Track metabolic pathways with greater precision

  • Identify key sites of metabolic transformation

  • Develop modified compounds with potentially improved pharmacokinetic profiles

Target OrganismInhibition Zone/ActivityMIC/IC50 Value
S. epidermidis20±3 mm inhibition zone6.25 mg mL−1
S. aureus12±2 mm inhibition zone50 mg mL−1
Coxsackie B4 virusPotent antiviral activityIC50 35.8±0.54 μg mL−1

Synthesis Approaches and Considerations

Synthetic Pathways

The synthesis of deuterated compounds typically follows pathways similar to those of the parent compounds but utilizes deuterated reagents at strategic steps. For Diltiazem-related compounds, synthesis typically involves condensation, ring closing, and esterification reactions . The incorporation of deuterium atoms must be carefully controlled to ensure they are positioned at the desired locations without affecting stereochemical integrity.

Synthetic Challenges

The synthesis of Diltiazem-d4 Hydrochloride presents specific challenges related to:

  • Maintaining the critical cis-(2S,3S) configuration essential for pharmacological activity

  • Ensuring deuterium incorporation at specific positions

  • Achieving high isotopic purity

  • Cost-effective production for research applications

Current Research Trends and Future Directions

Drug Repurposing Opportunities

Recent studies exploring drug repurposing for Diltiazem Hydrochloride have demonstrated promising results in areas beyond cardiovascular applications. These include potential treatments for Alzheimer's disease, influenza infection, radioprotection, and antitumor effects . The deuterated variant could potentially be explored in similar repurposing studies with the added benefit of altered metabolic stability.

Future Research Directions

The emerging understanding of Diltiazem Hydrochloride's antimicrobial and antiviral properties opens new avenues for research with deuterated variants. Future studies might explore:

  • Comparative efficacy of deuterated versus non-deuterated compounds against microbial pathogens

  • Metabolism and pharmacokinetic differences between deuterated and non-deuterated variants

  • Development of novel deuterated derivatives with enhanced stability or efficacy

  • Quantitative structure-activity relationship studies incorporating deuterium substitutions

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